molecular formula C16H19NO3 B5820209 N-(2-furylmethyl)-4-isobutoxybenzamide

N-(2-furylmethyl)-4-isobutoxybenzamide

Cat. No.: B5820209
M. Wt: 273.33 g/mol
InChI Key: UHJKJLNCIDNYHH-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-isobutoxybenzamide is a benzamide derivative characterized by a 4-isobutoxy substituent on the benzamide core and a furan-containing N-(2-furylmethyl) group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(2)11-20-14-7-5-13(6-8-14)16(18)17-10-15-4-3-9-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKJLNCIDNYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-isobutoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-isobutoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-furylmethylamine under basic conditions to form the desired benzamide. Common bases used in this reaction include triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-4-isobutoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-isobutoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Molecular Properties

The table below compares N-(2-furylmethyl)-4-isobutoxybenzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₆H₁₇NO₃* ~271.3 N-(2-furylmethyl), 4-isobutoxy Heteroaromatic furan; branched alkoxy
N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide C₁₈H₂₂N₂O₂ 298.4 N-(5-amino-2-methylphenyl), 4-isobutoxy Amino group for H-bonding; methylphenyl
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-isobutoxybenzamide C₂₆H₂₆N₂O₃ 414.5 Benzoxazole core, 2,4-dimethylphenyl Fused benzoxazole; steric bulk
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.4 N-(2,2-diphenylethyl), 4-nitro Electron-withdrawing nitro group
N-(2-aminophenyl)-4-butoxybenzamide C₁₇H₂₀N₂O₂* ~284.4 N-(2-aminophenyl), 4-butoxy Linear alkoxy; primary amine

*Calculated based on structural formula due to lack of direct evidence.

Key Observations:
  • Furan vs. Benzoxazole/Amino Groups: The furylmethyl group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions compared to the benzoxazole in or the amino group in . However, the benzoxazole in offers a rigid, planar structure that could improve target binding affinity in enzyme inhibition .
  • Isobutoxy vs. Butoxy/Nitro : The branched isobutoxy group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the linear butoxy group in (logP ~3.0) and the polar nitro group in (logP ~2.2). This could translate to better blood-brain barrier penetration for the target compound .

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